5-deoxy-L-ribose
Overview
Description
5-Deoxy-L-ribose is an organic compound with the molecular formula C5H10O4 It is a synthetic monosaccharide and a stereoisomer of the naturally occurring compound D-deoxyribose This compound is a deoxy sugar, meaning it is derived from ribose by the loss of a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Deoxy-L-ribose can be synthesized through several chemical routes. One common method involves the stereospecific synthesis from D-galactose. The process typically includes the following steps:
Oxidation: D-galactose is oxidized to form D-galactono-1,4-lactone.
Reduction: The lactone is then reduced to D-galactitol.
Dehydration: D-galactitol undergoes dehydration to form this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches due to the complexity and cost of chemical synthesis. Microbial biotransformation and enzymatic catalysis are promising methods for large-scale production. Enzymes such as sugar isomerases and oxidoreductases play a crucial role in converting substrates like L-arabinose, L-ribulose, and ribitol into this compound .
Chemical Reactions Analysis
Types of Reactions
5-Deoxy-L-ribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Produces 5-deoxy-L-ribonate.
Reduction: Produces 5-deoxy-L-ribitol.
Substitution: Produces various halogenated derivatives.
Scientific Research Applications
5-Deoxy-L-ribose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in the synthesis of mirror-image DNA and other nucleic acid analogs.
Medicine: Potential use in the development of antiviral drugs and other pharmaceuticals.
Industry: Utilized in the production of rare sugars and as a precursor for various biochemical compounds
Mechanism of Action
The mechanism of action of 5-deoxy-L-ribose involves its interaction with various enzymes and molecular targets. It can act as a substrate for enzymes like ribonucleotide reductases, which catalyze the deoxygenation process. This interaction is crucial for the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
D-deoxyribose: A naturally occurring deoxy sugar found in DNA.
L-ribose: A rare sugar with potential pharmaceutical applications.
L-arabinose: A pentose sugar used in various biochemical processes.
Uniqueness
Its ability to participate in various chemical reactions and its role as a precursor in pharmaceutical synthesis further distinguish it from other similar compounds .
Properties
IUPAC Name |
(2S,3S,4S)-2,3,4-trihydroxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-LMVFSUKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595358 | |
Record name | 5-Deoxy-L-ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18555-65-2 | |
Record name | 5-Deoxy-L-ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-deoxy-L-ribose interact with ammonium molybdate, and what is the structural significance of this interaction?
A1: [] this compound, in its acyclic hydrated form, interacts with ammonium molybdate to form binuclear tetradentate molybdate complexes. This interaction occurs in aqueous solutions. Interestingly, the this compound adopts a "sickle" conformation when integrated into this complex. This is in contrast to the "zigzag" conformation seen with other sugars like D-threose and 5-deoxy-L-arabinose when they form similar complexes. [] (https://www.semanticscholar.org/paper/c8781a22be459accb87598111feac173e9138de9)
Q2: Can this compound be used as a starting material for complex molecule synthesis? Can you give an example?
A2: Yes, this compound serves as a valuable chiral building block in organic synthesis. [] It's been successfully employed as a key intermediate in the synthesis of (-)-Biopterin. This synthesis strategy leverages the readily available D-ribose, which is transformed into this compound. This transformation involves a highly stereoselective Grignard reaction using methylmagnesium iodide on the 2,3-O-cyclohexylidene-D-ribose derivative. [] (https://www.semanticscholar.org/paper/efa844cb8d7eb83bdadc223ba57a824c4fed5951)
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